![molecular formula C46H30O2 B12589096 1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol CAS No. 879286-45-0](/img/structure/B12589096.png)
1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol: is a complex organic compound known for its unique structural properties. This compound features a hexa-2,4-diyne backbone with phenyl and phenylethynyl substituents, making it a subject of interest in organic chemistry and materials science. Its structure allows for interesting photophysical and electrochemical properties, which are valuable in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol typically involves multiple steps, including Sonogashira coupling reactions. The general synthetic route can be summarized as follows:
Sonogashira Coupling: This step involves the coupling of phenylacetylene with a diiodoarene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Cyclization and Deprotection: The resulting intermediate undergoes cyclization and deprotection to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol has several scientific research applications:
Materials Science: Due to its unique photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol involves its interaction with molecular targets through its phenyl and phenylethynyl groups. These interactions can lead to changes in the electronic properties of the compound, making it useful in optoelectronic applications. The pathways involved include:
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in its role as an optoelectronic material.
Photophysical Interactions: Its ability to absorb and emit light makes it valuable in photophysical studies and applications.
Comparación Con Compuestos Similares
- 1,6-Bis(4-methoxy-phenyl)-1,6-diphenyl-hexa-2,4-diyne-1,6-diol
- 1,1,6,6-Tetrakis-biphenyl-4-yl-hexa-2,4-diyne-1,6-diol
- 3,4-Dimethyl-1,6-diphenyl-1,5-hexadiyne-3,4-diol
Comparison: 1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol stands out due to its unique combination of phenyl and phenylethynyl groups, which impart distinct photophysical and electrochemical properties. Compared to similar compounds, it offers enhanced stability and a broader range of applications in materials science and optoelectronics.
Propiedades
Número CAS |
879286-45-0 |
|---|---|
Fórmula molecular |
C46H30O2 |
Peso molecular |
614.7 g/mol |
Nombre IUPAC |
1,6-diphenyl-1,6-bis[2-(2-phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol |
InChI |
InChI=1S/C46H30O2/c47-45(41-25-9-3-10-26-41,43-29-15-13-23-39(43)33-31-37-19-5-1-6-20-37)35-17-18-36-46(48,42-27-11-4-12-28-42)44-30-16-14-24-40(44)34-32-38-21-7-2-8-22-38/h1-16,19-30,47-48H |
Clave InChI |
ABAAGNNMUHKWCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C(C#CC#CC(C3=CC=CC=C3)(C4=CC=CC=C4C#CC5=CC=CC=C5)O)(C6=CC=CC=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine](/img/structure/B12589022.png)
![9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole](/img/structure/B12589024.png)
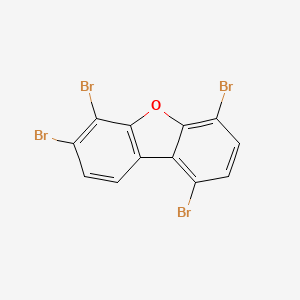
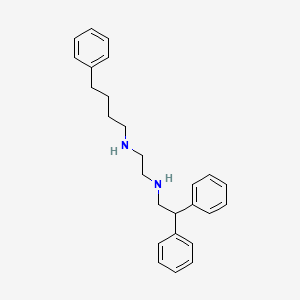
![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)
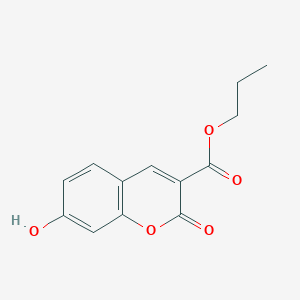
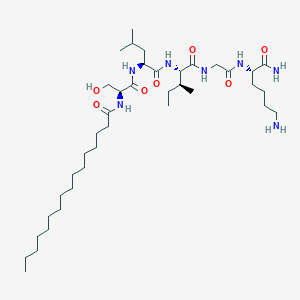
![5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12589069.png)
![3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12589076.png)
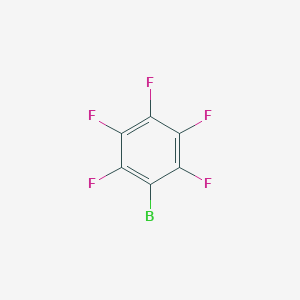

![11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one](/img/structure/B12589093.png)
